molecular formula C15H14N3O3+ B1220432 Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- CAS No. 27766-45-6

Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy-

Cat. No.: B1220432
CAS No.: 27766-45-6
M. Wt: 284.29 g/mol
InChI Key: KBYWCGCRACQITA-UHFFFAOYSA-O
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Description

Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (R−N≡N+), where R is an organic group. The compound is known for its applications in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- typically involves the diazotization of an aromatic amine. The process begins with the reaction of 4-(benzoylamino)-2,5-dimethoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of benzenediazonium salts involves similar diazotization reactions but on a larger scale. The process is carefully controlled to maintain the required temperature and pH levels, ensuring the efficient formation of the diazonium salt. The resulting product is often isolated and purified using crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Sandmeyer Reaction: Copper(I) chloride or bromide is used to replace the diazonium group with a halide.

    Azo Coupling: Phenols or aromatic amines are used as coupling partners in the presence of a base.

    Reduction: Sodium sulfite or stannous chloride can be used to reduce the diazonium group.

Major Products Formed

    Halides: Chlorobenzene or bromobenzene derivatives.

    Azo Compounds: Azo dyes with various substituents.

    Aniline Derivatives: Reduced forms of the original aromatic amine.

Scientific Research Applications

Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as intermediates in the preparation of dyes and pigments.

    Biology: Employed in the labeling of biomolecules for detection and analysis.

    Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and other materials.

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form new compounds. The diazonium group acts as an excellent leaving group, facilitating these transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.

Comparison with Similar Compounds

Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- can be compared with other diazonium compounds such as:

    Benzenediazonium chloride: Known for its explosive nature and use in the Sandmeyer reaction.

    Benzenediazonium tetrafluoroborate: More stable and easier to handle compared to the chloride salt.

    4-Hydroxybenzenediazonium: Used in the synthesis of azo dyes with enhanced acidity due to the hydroxyl group.

The uniqueness of benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- lies in its specific substituents, which can influence its reactivity and the types of products formed in its reactions.

Properties

IUPAC Name

4-benzamido-2,5-dimethoxybenzenediazonium
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InChI

InChI=1S/C15H13N3O3/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10/h3-9H,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYWCGCRACQITA-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N3O3+
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6067339
Record name Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy-
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Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow-green powder; [Acros Organics MSDS]
Record name Fast Blue RR Salt
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CAS No.

27766-45-6
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Record name Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy-
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Record name Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy-
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Record name 4-(phenylcarboxamido)-2,5-dimethoxybenzenediazonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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